N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide
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Overview
Description
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of the dihydroxynonan moiety, followed by the coupling of this intermediate with 4-heptylbenzoic acid to form the final amide product. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield nonanone derivatives, while reduction of the amide group can produce nonylamines .
Scientific Research Applications
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling pathways due to its structural similarity to certain bioactive lipids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific functional properties
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Uniqueness
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
920277-30-1 |
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Molecular Formula |
C23H39NO3 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22+/m0/s1 |
InChI Key |
CGICPOCCCFKHPY-FCHUYYIVSA-N |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](CCCCCC)O |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O |
Origin of Product |
United States |
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